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Compound of Interest

Compound Name: 3-(Benzyloxy)phenol

Cat. No.: B189647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance

(NMR) chemical shifts for 3-(benzyloxy)phenol. Due to the limited availability of public domain

experimental spectra for this specific compound, this guide presents predicted 13C NMR data,

alongside a comprehensive, standardized experimental protocol for acquiring such data. This

information is intended to serve as a valuable resource for the characterization and analysis of

3-(benzyloxy)phenol and related aromatic ether compounds in a research and development

setting.

Predicted 13C NMR Chemical Shifts
The 13C NMR chemical shifts for 3-(benzyloxy)phenol have been predicted using a reliable

computational model. The predicted values, presented in Table 1, are in parts per million (ppm)

relative to a tetramethylsilane (TMS) standard. The carbon atoms are numbered as illustrated

in the molecular structure diagram (Figure 1) for clear assignment.

Table 1: Predicted 13C NMR Chemical Shifts of 3-(Benzyloxy)phenol
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Carbon Atom Predicted Chemical Shift (ppm)

C1 159.6

C2 102.3

C3 158.0

C4 107.8

C5 130.3

C6 107.2

C7 (CH₂) 70.1

C8 136.9

C9, C13 127.8

C10, C12 128.8

C11 128.3

Disclaimer: These are computationally predicted values and may differ from experimental

results. Verification by experimental analysis is recommended.

Molecular Structure and Carbon Numbering
The chemical structure of 3-(benzyloxy)phenol with the carbon numbering scheme used for

the assignment of the 13C NMR chemical shifts is depicted below.

Figure 1: Molecular structure of 3-(benzyloxy)phenol with carbon numbering for 13C NMR

assignment.

Experimental Protocol for 13C NMR Spectroscopy
The following section outlines a detailed methodology for the acquisition of a 13C NMR

spectrum of 3-(benzyloxy)phenol.

Sample Preparation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b189647?utm_src=pdf-body
https://www.benchchem.com/product/b189647?utm_src=pdf-body
https://www.benchchem.com/product/b189647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-

polar to moderately polar organic compounds like 3-(benzyloxy)phenol. Other potential

deuterated solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄,

depending on the desired experimental conditions and sample solubility.

Concentration: Dissolve approximately 10-50 mg of 3-(benzyloxy)phenol in 0.5-0.7 mL of

the chosen deuterated solvent in a standard 5 mm NMR tube. The optimal concentration

may vary depending on the spectrometer's sensitivity.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the

spectrum to the residual solvent peak.

NMR Spectrometer and Parameters
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency)

equipped with a broadband or carbon-observe probe is recommended.

Acquisition Parameters:

Nucleus: ¹³C

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

or zgdc on Bruker instruments) is typically used.

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient

to cover the expected chemical shift range for most organic molecules.

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for

adequate relaxation of the carbon nuclei, which is crucial for obtaining quantitative data,

although longer delays may be necessary for quaternary carbons.

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a

larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is
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reasonable, and this can be adjusted based on the sample concentration and desired

signal-to-noise ratio.

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum via Fourier transformation.

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all

peaks are in the absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the

spectrum.

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the

characteristic signal of the deuterated solvent (e.g., the central peak of the CDCl₃ triplet at

77.16 ppm).

Peak Picking and Integration: The chemical shifts of the individual peaks are determined.

While integration of ¹³C NMR spectra is generally not as straightforward as in ¹H NMR due to

variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide

qualitative information about the number of carbons in similar environments.

Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral

analysis in a typical 13C NMR experiment.
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Figure 2: Workflow for 13C NMR Spectroscopy.
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[https://www.benchchem.com/product/b189647#13c-nmr-chemical-shifts-of-3-benzyloxy-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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